Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride” is a chemical compound with the CAS Number: 2248388-79-4 . It has a molecular weight of 235.71 . The IUPAC name for this compound is methyl 2- (8-oxa-5-azaspiro [3.5]nonan-7-yl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3.ClH/c1-13-9 (12)5-8-6-11-10 (7-14-8)3-2-4-10;/h8,11H,2-7H2,1H3;1H . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthetic Approaches and Chemical Transformations
Spirocyclic Oxetane-Fused Benzimidazole Synthesis : A study presented a novel synthesis method for 2-oxa-7-azaspiro[3.5]nonane derivatives through spirocyclic oxetanes conversion. This method highlighted the utility of these compounds in creating complex molecular architectures, such as tetracyclic systems with potential applications in medicinal chemistry and material science (Gurry, McArdle, & Aldabbagh, 2015).
Hydrolysis and Acylation Studies : Another research explored the acid-catalyzed hydrolysis and acylation of 3,4-dialkyl-8-amino-1-imino-6-morpholin-4-yl-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles. This work sheds light on the chemical behavior of spirocyclic compounds under various conditions, contributing to the development of novel synthetic pathways (Belikov et al., 2013).
Biological Applications
- Antiviral Activity of Spirothiazolidinone Derivatives : Research into spirothiazolidinone derivatives, including those structurally related to the query compound, demonstrated significant antiviral activities against influenza A/H3N2 virus and human coronavirus 229E. This underscores the potential of spirocyclic compounds in the development of new antiviral drugs (Apaydın, Loy, Stevaert, & Naesens, 2020).
Novel Synthetic Applications
- Dipeptide Synthons : A study on the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate showcased its application as a novel class of dipeptide synthons. This work is pivotal for peptide synthesis, offering new avenues for the creation of peptides with potential therapeutic applications (Suter, Stoykova, Linden, & Heimgartner, 2000).
Antimicrobial and Antibacterial Studies
- Antibacterial Activity Against Respiratory Pathogens : A novel series of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines were synthesized and shown to possess potent antibacterial activity against various respiratory pathogens. This highlights the therapeutic potential of spirocyclic compounds in treating respiratory tract infections (Odagiri et al., 2013).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)5-8-6-11-10(7-14-8)3-2-4-10;/h8,11H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFCNFZCPWZFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC2(CCC2)CO1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.